(2R,5R)-2-Allyl 1-tert-butyl 5-hydroxypiperidine-1,2-dicarboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. Unfortunately, the specific molecular structure of “(2R,5R)-2-Allyl 1-tert-butyl 5-hydroxypiperidine-1,2-dicarboxylate” is not provided in the sources I have .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, the specific properties of “this compound” are not provided in the sources I have .Scientific Research Applications
Synthesis and Derivatives
- Stereoselective Syntheses : The compound and its derivatives have been used in stereoselective syntheses. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives reacted with L-selectride to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (Boev et al., 2015).
- Synthesis of Amino Acids : The compound has been utilized in the synthesis of specific amino acids, such as (2S,5R)-5-hydroxylysine, which is unique to collagen and collagen-like proteins (Marin et al., 2002).
Chemical Transformations
- Vinylfluoro Group Transformation : Studies show the vinylfluoro group can act as an acetonyl cation equivalent under certain conditions, leading to the synthesis of pipecolic acid derivatives (Purkayastha et al., 2010).
- Chiral Auxiliary Applications : The compound has been used in the synthesis and application of new chiral auxiliaries, aiding in the preparation of enantiomerically pure compounds (Studer et al., 1995).
Catalysis and Reactions
- Aerobic Oxidation of Alcohols : Research indicates the utility of derivatives of this compound in the catalysis of aerobic oxidation of alcohols, converting them into α,β-unsaturated carbonyl compounds (Shen et al., 2012).
- Highly Diastereoselective Reactions : The compound has been involved in highly diastereoselective reactions, such as the hydroformylation of derivatives to produce important intermediates for amino acid synthesis (Kollár & Sándor, 1993).
Mechanism of Action
Properties
IUPAC Name |
1-O-tert-butyl 2-O-prop-2-enyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-8-19-12(17)11-7-6-10(16)9-15(11)13(18)20-14(2,3)4/h5,10-11,16H,1,6-9H2,2-4H3/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEOUBCIEQYYPD-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)OCC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H]1C(=O)OCC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743427 | |
Record name | 1-tert-Butyl 2-prop-2-en-1-yl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
396731-09-2 | |
Record name | 1-tert-Butyl 2-prop-2-en-1-yl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.